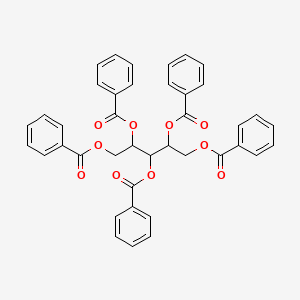

Xylitol, pentabenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xylitol, pentabenzoate: est un dérivé du xylitol, un alcool de sucre couramment utilisé comme édulcorant.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La préparation du xylitol, pentabenzoate implique généralement l'estérification du xylitol avec de l'acide benzoïque. La réaction est effectuée en milieu acide, souvent en utilisant un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Le mélange réactionnel est chauffé pour faciliter le processus d'estérification, ce qui conduit à la formation de this compound .

Méthodes de production industrielle: La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté du produit final. Le processus de purification peut inclure la cristallisation et la filtration pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions: Le xylitol, pentabenzoate subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former des dérivés de l'acide benzoïque.

Réduction: Les réactions de réduction peuvent convertir les groupes esters en groupes hydroxyle.

Substitution: Les réactions de substitution nucléophile peuvent remplacer les groupes benzoate par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Les nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation: Dérivés de l'acide benzoïque.

Réduction: Xylitol et ses formes partiellement réduites.

Substitution: Divers dérivés substitués du xylitol.

Applications de la recherche scientifique

Chimie: Le this compound est utilisé comme intermédiaire dans la synthèse organique. Sa structure unique permet la création de molécules complexes par diverses réactions chimiques .

Biologie: En recherche biologique, le this compound est étudié pour son potentiel en tant que sonde biochimique. Ses interactions avec les enzymes et autres biomolécules fournissent des informations sur les voies métaboliques .

Médecine: Ses groupes esters peuvent être modifiés pour attacher des agents thérapeutiques, permettant une administration ciblée des médicaments .

Industrie: Le this compound est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté aux applications dans les revêtements, les adhésifs et les polymères .

Mécanisme d'action

Le this compound exerce ses effets par le biais d'interactions avec diverses cibles moléculaires. Les groupes esters du composé peuvent subir une hydrolyse, libérant de l'acide benzoïque et du xylitol. Ce processus peut influencer les voies métaboliques et les activités enzymatiques. La structure du composé lui permet d'interagir avec des protéines et des enzymes spécifiques, modulant leurs fonctions .

Applications De Recherche Scientifique

Chemistry: Xylitol, pentabenzoate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules provide insights into metabolic pathways .

Medicine: Its ester groups can be modified to attach therapeutic agents, allowing for targeted drug delivery .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mécanisme D'action

Xylitol, pentabenzoate exerts its effects through interactions with various molecular targets. The ester groups in the compound can undergo hydrolysis, releasing benzoic acid and xylitol. This process can influence metabolic pathways and enzyme activities. The compound’s structure allows it to interact with specific proteins and enzymes, modulating their functions .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 2,3,5-Tri-O-benzoyl-D-xylitol

- Alpha-D-mannopyranoside pentabenzoate

- Beta-D-glucose pentabenzoate

- Beta-D-mannopyranoside pentabenzoate

- D-glucofuranose pentabenzoate

Unicité: Le xylitol, pentabenzoate se distingue par son motif d'estérification spécifique, qui lui confère des propriétés chimiques et physiques uniques.

Activité Biologique

Xylitol, a sugar alcohol, has garnered attention for its diverse biological activities and potential health benefits. When modified to form xylitol pentabenzoate, its properties may be altered, enhancing its efficacy in various applications, particularly in dental health and metabolic processes. This article explores the biological activity of xylitol pentabenzoate, supported by research findings, case studies, and relevant data.

Overview of Xylitol and Its Derivatives

Xylitol is a naturally occurring polyol that is primarily found in fruits and vegetables. It is known for its sweetening properties without contributing to dental caries, making it a popular sugar substitute in oral care products. The derivative xylitol pentabenzoate is formed by esterifying xylitol with benzoic acid, potentially enhancing its antimicrobial and preservative properties.

Biological Activity of Xylitol

-

Dental Health :

- Xylitol has been extensively studied for its role in preventing dental caries. A systematic review indicated that xylitol significantly reduces the levels of Streptococcus mutans in plaque and saliva, which are key contributors to tooth decay. The meta-analysis showed a standard mean difference (SMD) of -1.09 (95% CI: -1.34 to -0.83) when comparing xylitol to control groups .

- A randomized controlled trial demonstrated that children using xylitol syrup showed a significant reduction in early childhood caries compared to those using fluoride alone .

-

Gut Microbiome Modulation :

- Research indicates that xylitol influences the gut microbiome by increasing the production of short-chain fatty acids (SCFAs), particularly propionate and butyrate, which are beneficial for gut health . In vitro studies revealed that xylitol enhances the growth of beneficial bacteria such as Lactobacillus reuteri and Bacteroides fragilis, while also promoting metabolic pathways associated with SCFA production .

-

Anti-inflammatory and Anticancer Properties :

- Xylitol exhibits anti-inflammatory effects and may play a role in inhibiting cancer progression. Studies suggest that it can reduce inflammation markers and modulate immune responses . This property is particularly relevant in respiratory tract infections where xylitol has shown promise in reducing otitis media incidence.

Case Studies

- Pediatric Dental Health : A study involving 132 children demonstrated that those consuming 10.32 g/day of xylitol significantly reduced S. mutans levels over six months compared to controls using sorbitol .

- Gut Health : In another investigation, a dietary intervention with 5% xylitol led to a 4.6-fold increase in propionate concentration after three months, showcasing its potential as a prebiotic agent .

Enzymatic Pathways

Xylitol metabolism involves several key enzymes:

- Xylose Reductase (XR) : Converts xylose to xylitol.

- Xylitol Dehydrogenase (XDH) : Converts xylitol to xylulose.

These enzymes are crucial for the microbial fermentation of xylose into xylitol, enhancing its availability for biological activities .

Table: Summary of Biological Activities of Xylitol

Propriétés

Numéro CAS |

36030-82-7 |

|---|---|

Formule moléculaire |

C40H32O10 |

Poids moléculaire |

672.7 g/mol |

Nom IUPAC |

2,3,4,5-tetrabenzoyloxypentyl benzoate |

InChI |

InChI=1S/C40H32O10/c41-36(28-16-6-1-7-17-28)46-26-33(48-38(43)30-20-10-3-11-21-30)35(50-40(45)32-24-14-5-15-25-32)34(49-39(44)31-22-12-4-13-23-31)27-47-37(42)29-18-8-2-9-19-29/h1-25,33-35H,26-27H2 |

Clé InChI |

ONSNNRCRCCRTMP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.